N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide features a complex heterocyclic architecture. Its structure includes:
- A benzodioxole moiety linked via a methyl group to an acetamide backbone.
- A triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophene ring.
- A sulfanyl (-S-) bridge connecting the acetamide to the triazolopyridazine system.
Structural elucidation via NMR (e.g., $^{1}\text{H}$- and $^{13}\text{C}$-NMR) reveals distinct chemical shifts for the benzodioxole methylene group (~δ 4.5–5.0 ppm) and thiophene protons (~δ 7.0–7.5 ppm), consistent with related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c25-18(20-9-12-3-5-14-15(8-12)27-11-26-14)10-29-19-22-21-17-6-4-13(23-24(17)19)16-2-1-7-28-16/h1-8H,9-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQWJVMQZCQVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features distinct structural elements:
- Benzodioxole moiety : Known for its bioactivity and often linked to various pharmacological effects.
- Triazolo-pyridazine ring : Associated with diverse biological activities including antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may:
- Inhibit enzyme activity : By binding to active sites on enzymes, altering their function.
- Modulate receptor signaling : Interacting with cellular receptors can trigger significant signaling pathways affecting cell function.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Mycobacterium : Compounds in related studies showed over 90% inhibition of Mycobacterium growth .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Antitumor Activity
Certain derivatives have shown promise as antitumor agents by targeting specific cancer cell lines. For example:
- Inhibition of BRAF(V600E) : Some pyrazole derivatives were noted for their potent inhibitory activity against this oncogene .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Changes in substituents on the benzodioxole or triazolo-pyridazine moieties can significantly affect potency and selectivity against various biological targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and tested against various pathogens, demonstrating significant antimicrobial efficacy .
- Antitumor Evaluation : Compounds with similar structural frameworks were evaluated for their anticancer properties against multiple tumor cell lines, highlighting their potential as new therapeutic agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Key Observations:
- Triazolopyridazine Derivatives (e.g., 894067-38-0, 891117-12-7): These share the triazolopyridazine core with the target compound but lack the benzodioxole and thiophene groups. The phenylacetamide substituents in these analogues may reduce blood-brain barrier penetration compared to the benzodioxole-methyl group in the target compound .
- Thiophene-Containing Analogues (e.g., Safonov 2020): The presence of thiophene enhances π-π stacking interactions with biological targets, as seen in antimicrobial activity . The target compound’s 6-thiophene substitution may similarly improve target binding.
- Sulfanyl Linkage: The -S- bridge in the target compound and its analogues (e.g., ) is critical for redox modulation and enzyme inhibition, as seen in anti-inflammatory derivatives .
Bioactivity Profiling and Correlations
- Antioxidant Activity: Compounds with benzodioxole or caffeoyl groups (e.g., verminoside in ) exhibit radical-scavenging properties.
- Anti-Inflammatory Effects: Sulfanyl-acetamide derivatives (e.g., ) show anti-exudative activity comparable to diclofenac. The target compound’s triazolopyridazine-thiophene system may enhance cyclooxygenase (COX) inhibition .
- Structural Clustering: Molecular networking () groups compounds with cosine scores >0.8 based on MS/MS fragmentation, suggesting the target compound clusters with triazolopyridazine and thiophene-containing analogues, predicting shared bioactivities (e.g., kinase inhibition) .
Research Findings and Implications
Impact of Substituents on Physicochemical Properties
- Benzodioxole vs.
- Thiophene vs. Pyrazole: Thiophene’s electron-rich aromatic system may enhance binding to metalloenzymes (e.g., MMP-9) compared to pyrazole-containing analogues () .
Bioactivity Trends
- Antimicrobial Activity: Thiophene-methyl triazole derivatives () show MIC values of 8–16 µg/mL against S. aureus, suggesting the target compound’s thiophene substitution could yield comparable efficacy .
- Anti-Inflammatory Potential: The sulfanyl-acetamide motif in reduces edema by 40–60% at 10 mg/kg, indicating the target compound may require dose optimization for similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
